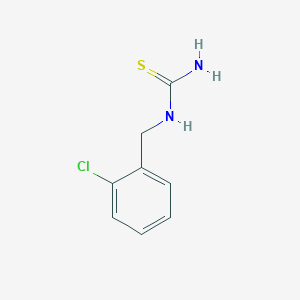

1-(2-Chlorobenzyl)thiourea

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2-chlorophenyl)methylthiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2S/c9-7-4-2-1-3-6(7)5-11-8(10)12/h1-4H,5H2,(H3,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLMHBOTXLHXVKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNC(=S)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Characterization Techniques for Thiourea Compounds in Synthesis Research

The structural elucidation and confirmation of purity for newly synthesized thiourea (B124793) compounds rely on a suite of standard analytical techniques. These methods provide definitive information on the molecular structure, functional groups, and elemental composition of the target molecules.

Spectroscopic Methods

Spectroscopy is the cornerstone of molecular characterization in synthesis research.

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR are indispensable for determining the carbon-hydrogen framework of thiourea derivatives. In ¹³C NMR spectra, the thiocarbonyl (C=S) carbon provides a characteristic signal in the downfield region, typically between 177 and 184 ppm. dergipark.org.tr ¹H NMR spectra show characteristic signals for the N-H protons, which often appear as broad singlets. The specific chemical shifts and coupling constants of the protons on the substituent groups allow for a complete structural assignment. dergipark.org.trrsc.org

Fourier-Transform Infrared (FT-IR) Spectroscopy : FT-IR spectroscopy is used to identify the key functional groups present in the molecule. Thiourea derivatives exhibit characteristic absorption bands. The N-H stretching vibrations are typically observed around 3100-3400 cm⁻¹. The C=S stretching vibration appears in the region of 1150-1250 cm⁻¹, while the C=O stretch in acylthioureas is found at a higher frequency, around 1660-1700 cm⁻¹. dergipark.org.trksu.edu.trjuniperpublishers.com The absence of a band around 2500-2600 cm⁻¹ confirms that the compound exists in the thione form rather than the thiol tautomer in the solid state. juniperpublishers.com

Mass Spectrometry (MS) : This technique is used to determine the molecular weight of the synthesized compound by identifying the molecular ion peak (M+). The fragmentation pattern observed in the mass spectrum provides additional structural information that helps to confirm the proposed structure. juniperpublishers.com

Other Analytical Techniques

X-ray Crystallography : For compounds that can be grown as single crystals, X-ray diffraction provides unambiguous proof of structure. It determines the precise three-dimensional arrangement of atoms, bond lengths, and bond angles in the solid state. It is also instrumental in studying the conformation of the molecule and identifying intra- and intermolecular interactions, such as hydrogen bonding networks. researchgate.netksu.edu.tr

Elemental Analysis : This technique provides the percentage composition of elements (typically carbon, hydrogen, nitrogen, and sulfur) in the compound. A close agreement between the experimentally found percentages and the calculated values for the proposed molecular formula serves as a crucial confirmation of the compound's purity and empirical formula. researchgate.netksu.edu.tr

The table below presents characteristic spectroscopic data for some representative thiourea compounds.

| Compound | FT-IR (cm⁻¹) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

|---|---|---|---|---|

| 1-allyl-3-(2-chlorobenzoyl)thiourea | - | 10.52 (s, 1H, NH); 9.05 (s, 1H, NH); 7.61 (d, 1H, Ar-H) | - | innovareacademics.in |

| 1-(4-Chlorophenyl)-3-(2-phenoxyacetyl)thiourea | 3363 (NH), 1697 (C=O), 1241 (C=S) | 12.15 (brs, 1H, NH); 9.44 (brs, 1H, NH); 7.66-6.99 (m, 9H, Ar-H); 4.62 (s, 2H, CH₂) | 177.4 (C=S), 168.8 (C=O), 156.3-114.8 (Ar-C), 66.5 (CH₂) | chemrxiv.org |

| 1-(2-Fluorobenzoyl)-3-(4-methoxyphenyl)thiourea | 3410 (NH), 1669 (C=O), 1235 (C=S) | 12.77 (s, 1H, NH); 11.73 (s, 1H, NH); 8.60-6.82 (m, 8H, Ar-H); 3.90 (s, 3H, OCH₃) | 177.7 (C=S), 165.8 (C=O), 161.0-111.8 (Ar-C), 56.4 (OCH₃) | dergipark.org.tr |

Exploration of Biological Activities and Molecular Targets of 1 2 Chlorobenzyl Thiourea and Thiourea Derivatives

Diverse Bioactivity Profiles of Thiourea (B124793) Scaffold

The inherent reactivity and structural features of the thiourea moiety contribute to its ability to interact with various biological targets, leading to a diverse range of pharmacological effects. These compounds are known to engage in interactions such as hydrogen bonding and can be modified to tune their electronic and lipophilic properties, thereby influencing their bioactivity. biointerfaceresearch.com

Investigations into Antimicrobial Potential (Antibacterial, Antifungal, Antiviral)

Thiourea derivatives have demonstrated significant potential as antimicrobial agents, with research highlighting their efficacy against bacteria, fungi, and viruses. researchgate.netmdpi.com

Antibacterial: The antibacterial activity of thiourea derivatives has been well-documented. mdpi.comfarmaciajournal.com For instance, certain N-aryl thiourea derivatives have shown superior antibacterial activity compared to their alkyl-substituted counterparts. nih.gov The introduction of electron-withdrawing groups, such as halogens, on the phenyl ring of thiourea derivatives can enhance their antibacterial properties. nih.gov Some studies have shown that compounds with a fluorine atom on the phenyl ring exhibit potent antibacterial effects. researchgate.net Specifically, thiourea derivatives incorporating a 2-aminothiazole (B372263) scaffold have shown significant inhibition against Gram-positive cocci, with minimum inhibitory concentration (MIC) values ranging from 2–32 µg/mL. jst.go.jpcapes.gov.br The position of substituents is also crucial; for example, a halogen atom at the 3rd position of the phenyl group has been found to be important for antimicrobial activity. jst.go.jpcapes.gov.br Molecular docking studies suggest that these compounds may exert their antibacterial action by inhibiting enzymes like DNA gyrase subunit B. nih.gov

Antifungal: The antifungal potential of thiourea derivatives is another area of active research. mdpi.commdpi.com Compounds with three fluorine atoms have demonstrated the most intensive antifungal activity in some studies. researchgate.net Thiourea derivatives of 2-thiophenecarboxylic acid have been evaluated for their efficacy against nosocomial Candida auris strains, with the ortho-methylated derivative showing the highest antifungal activity and a notable inhibitory effect on biofilm growth. mdpi.com

Antiviral: The thiourea scaffold is present in several antiviral drugs. nih.gov For example, thiourea derivatives have been investigated for their activity against HIV, with some compounds showing inhibitory effects on HIV-1 replication. researchgate.net One notable compound, N-(2-phenethyl)-N'-(2-thiazolyl)thiourea, was identified as an inhibitor of HIV-1 reverse transcriptase. researchgate.net Additionally, certain thiourea derivatives have shown activity against other viruses like Coxsackievirus B5. jst.go.jpcapes.gov.br

Research on Antiparasitic and Antitubercular Agents

The therapeutic applications of thiourea derivatives extend to parasitic and mycobacterial infections. nih.govmdpi.com

Antiparasitic: Historically, thiourea analogues have played a role in the development of antiparasitic drugs. nih.gov For instance, suramin, a polysulfonated naphthylureidic compound derived from early research on urea (B33335) and thiourea analogues, is still used in the treatment of sleeping sickness caused by trypanosomes. nih.gov

Antitubercular: Several thiourea derivatives have been utilized in the treatment of Mycobacterium tuberculosis infections. nih.gov Thioacetazone and thiocarlide are historical examples of thiourea-containing drugs used for this purpose. nih.gov More recent research has focused on developing novel thiourea derivatives with improved efficacy. For example, thiourea derivatives incorporating a 2-aminothiazole scaffold have been tested for their tuberculostatic activity against Mycobacterium tuberculosis H37Rv. jst.go.jpcapes.gov.br Furthermore, certain thiourea derivatives have demonstrated the ability to inhibit the growth of M. tuberculosis in both bacterial cultures and infected macrophages, with some compounds also showing activity against hypervirulent clinical strains. researchgate.net

Studies on Analgesic and Anti-inflammatory Mechanisms

Thiourea derivatives have been investigated for their potential as analgesic and anti-inflammatory agents. nih.govmdpi.com One of the proposed mechanisms for their anti-inflammatory action is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. mdpi.comugm.ac.id

Naproxen (B1676952), a well-known nonsteroidal anti-inflammatory drug (NSAID), has been chemically modified to create thiourea derivatives with the aim of enhancing anti-inflammatory activity and improving safety profiles. nih.govmdpi.com These derivatives have shown pronounced anti-inflammatory activity in preclinical models, such as the carrageenan-induced paw edema model. nih.gov For example, thiourea derivatives of naproxen with certain aromatic amines have demonstrated a significant reduction in paw edema. mdpi.com Some of these compounds have also been identified as potential dual inhibitors of COX-2 and 5-lipoxygenase (5-LOX), which could offer a therapeutic advantage. mdpi.comnih.gov

Current Research on Anticancer Modalities

The anticancer properties of thiourea derivatives represent a significant and expanding area of research. researchgate.netjrespharm.commdpi.com These compounds have been shown to inhibit the proliferation of various cancer cell lines and, in some cases, reverse drug resistance. researchgate.netmdpi.com

The mechanisms by which thiourea derivatives exert their anticancer effects are diverse and include the inhibition of key enzymes involved in cancer progression, such as topoisomerases, protein tyrosine kinases (including HER-2 and VEGFR2), and carbonic anhydrases. researchgate.netbiointerfaceresearch.com For instance, certain thiourea derivatives have shown potent inhibition of vascular endothelial growth factor receptor 2 (VEGFR2), a key target in angiogenesis. biointerfaceresearch.com

Numerous studies have reported the cytotoxic activity of thiourea derivatives against a range of human cancer cell lines, including those from breast, lung, colon, and prostate cancers. mdpi.comnih.govacs.orgnih.gov For example, N-naphthoyl thiourea derivatives and their copper complexes have demonstrated significant antitumor activities. acs.org Similarly, thiourea derivatives of salinomycin (B1681400) have shown antiproliferative activity against human colon cancer cell lines. nih.gov The introduction of specific chemical moieties, such as a sulfonamide group, has also been explored to develop thiourea derivatives with enhanced anticancer activity through mechanisms like COX-2 inhibition. benthamdirect.com

Biological Activity Studies on 1-(2-Chlorobenzyl)thiourea and Closely Related Analogues

While the broader class of thiourea derivatives has been extensively studied, research specifically on 1-(2-Chlorobenzyl)thiourea is more limited. However, studies on closely related analogues provide insights into its potential biological activities.

Receptor Interaction Profiling (e.g., Histamine (B1213489) H3/H4 Receptors, Angiotensin II Receptors)

Histamine H3/H4 Receptors: The isothiourea scaffold, a close structural relative of thiourea, is a key component of ligands that interact with histamine receptors. Clobenpropit (B1669187), which is N-(4-chlorobenzyl)-S-[3-(4(5)-imidazolyl)propyl]isothiourea, is a known ligand for both the human histamine H3 receptor (H3R) and H4 receptor (H4R). researchgate.net Research on clobenpropit analogues, where the functional group adjacent to the isothiourea moiety is varied, has shown that these compounds can exhibit moderate to high affinity for both H3R and H4R. researchgate.net Furthermore, modifications to this functional group can modulate the intrinsic activity of the ligands at the H4R, ranging from neutral antagonism to full agonism. researchgate.net It is noteworthy that some H3R ligands, including clobenpropit, can also bind to the H4R with varying affinities. frontiersin.org The H4 receptor is expressed on various immune cells, including mast cells, and is implicated in inflammatory and allergic responses. frontiersin.orgscirp.org Clobenpropit has also been investigated for its potential anticancer effects, with studies showing it can suppress the progression of cholangiocarcinoma. nih.gov

Angiotensin II Receptors: Angiotensin II receptor blockers (ARBs) are a class of drugs that selectively bind to the angiotensin II receptor type 1 (AT1), preventing the hypertensive effects of angiotensin II. drugbank.com While there is no direct evidence of 1-(2-Chlorobenzyl)thiourea binding to angiotensin II receptors, the structural similarities between some angiotensin II receptor ligands and other receptor ligands have been noted. nih.gov However, a study investigating the cross-reactivity of various ligands found that specific angiotensin II receptor ligands did not displace the binding of ligands at imidazoline (B1206853) receptors, and vice versa, suggesting specificity in their interactions. nih.gov Research into peptidomimetics for the angiotensin II receptor type 2 (AT2) has involved the incorporation of turn-mimicking structures, which have yielded analogues with high affinity and selectivity for the AT2 receptor. researchgate.net

Enzyme Inhibition Studies (e.g., Cyclooxygenase-2, DNA Gyrase, Beta-Lactamase)

The biological activity of thiourea derivatives is frequently linked to their ability to inhibit specific enzymes. The core thiourea structure serves as a versatile scaffold for designing targeted enzyme inhibitors.

Cyclooxygenase-2 (COX-2) Inhibition Cyclooxygenase-2 is a key enzyme in the synthesis of prostanoids, which are mediators of pathological inflammatory processes. innovareacademics.in The inhibition of COX-2 is a primary mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.net Molecular docking studies on 1-allyl-3-(2-chlorobenzoyl)thiourea, a compound structurally related to 1-(2-chlorobenzyl)thiourea, have explored its interaction with the COX-2 receptor. The docking results indicated that 1-allyl-3-(2-chlorobenzoyl)thiourea possessed a lower rerank score (-82.287) compared to benzoylthiourea (B1224501) (-73.158), suggesting a better binding affinity for the COX-2 enzyme. innovareacademics.in

Broader studies on various thiourea derivatives confirm their potential as COX-2 inhibitors. benthamscience.combohrium.com For example, a series of novel pyrazole-based thiourea derivatives showed excellent COX-2 selectivity. bohrium.com Similarly, certain thiourea derivatives bearing a sulfonamide moiety were screened for their COX-1/COX-2 activity, with some compounds showing selective inhibitory activity against COX-2. benthamscience.com However, in other studies, such as those on new thiourea derivatives of naproxen, none of the tested compounds achieved 50% inhibition of COX-2 at concentrations lower than 100 µM. nih.gov

DNA Gyrase Inhibition DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, making it a well-established target for antibacterial agents. nih.govacs.org The antibacterial mechanism of several thiourea-derived analogs is proposed to be the inhibition of DNA gyrase and topoisomerase IV. nih.gov Numerous studies have demonstrated that various thiourea derivatives act as potent inhibitors of this enzyme. nih.govnih.govrsc.orgresearcher.life For instance, certain novel thiourea derivatives tagged with thiadiazole, imidazole, and triazine moieties displayed excellent inhibitory activity against Escherichia coli DNA gyrase B, with IC₅₀ values comparable to the known inhibitor novobiocin. nih.govresearcher.life Another study on thiazole-containing thioureas found a derivative (compound 4h) to be a strong inhibitor of S. aureus DNA gyrase with an IC₅₀ value of 1.25 ± 0.12 μM. rsc.org Molecular docking studies have further elucidated the binding modes of these derivatives within the enzyme's active site. nih.govnih.govrsc.org

Beta-Lactamase Inhibition Beta-lactamases are enzymes produced by bacteria that confer resistance to β-lactam antibiotics. fip.org Inhibitors of these enzymes can restore the efficacy of antibiotics. Sulfur-containing compounds, including thioureas, have been reported to possess inhibitory activity against metallo-β-lactamases (MBLs). mdpi.com Docking calculations performed on a new dianionic thiourea ligand and its Ni(II) and Cu(II) complexes revealed an affinity for beta-lactamase. researchgate.netresearchgate.net Complexation with the metal ions was found to shrink the molecule's size, allowing the complexes to fit more appropriately within the binding groove of the protein, which resulted in improved affinity over the ligand alone. researchgate.netresearchgate.net

Table 1: Enzyme Inhibition by Selected Thiourea Derivatives

Preclinical Assessment of Nociceptive and Inflammatory Responses

Preclinical studies, often conducted in animal models, are crucial for evaluating the potential therapeutic effects of new compounds on pain and inflammation.

A study on 1-allyl-3-(2-chlorobenzoyl)thiourea, which is structurally similar to 1-(2-chlorobenzyl)thiourea, assessed its analgesic activity using the writhing test in mice. innovareacademics.in This test induces pain through chemical stimulation, leading to characteristic writhing responses. innovareacademics.in The compound demonstrated a dose-dependent analgesic effect, inhibiting pain by 37.25% at a 6.25 mg/kg body weight dose, 44.97% at 12.5 mg/kg, and 72.15% at 25 mg/kg. innovareacademics.in Notably, its activity was superior to that of the standard NSAID, diclofenac (B195802) sodium, which showed 32.50% pain inhibition at a 12.5 mg/kg dose. innovareacademics.in The calculated median effective dose (ED₅₀) for 1-allyl-3-(2-chlorobenzoyl)thiourea was 15.440 mg/kg body weight. innovareacademics.in

The anti-inflammatory and antinociceptive properties of the broader class of thiourea derivatives have been extensively investigated. In vivo studies using the carrageenan-induced paw edema model in rats, a standard test for acute inflammation, have shown that thiourea derivatives of naproxen can possess potent anti-inflammatory activity. nih.gov Some derivatives demonstrated a paw edema reduction of over 54%. nih.gov Other research has highlighted thiourea derivatives that exhibit analgesic activity comparable to diclofenac sodium in writhing tests. researchgate.net Furthermore, certain thiourea derivatives have been evaluated for their potential to treat severe pulmonary tuberculosis, which is associated with exacerbated inflammation; these compounds were found to inhibit the production of inflammatory mediators like nitric oxide (NO), TNF-α, and IL-1β. researchgate.net

Table 2: Preclinical Assessment of Nociceptive and Inflammatory Responses for Selected Thiourea Derivatives

Proposed Mechanisms of Action for Thiourea-Based Bioactive Compounds

The diverse biological activities of thiourea-based compounds stem from various mechanisms of action, primarily revolving around enzyme inhibition and interference with cellular signaling pathways. mdpi.com

A principal mechanism for the anti-inflammatory and analgesic effects of many thiourea derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform. innovareacademics.inbenthamscience.combohrium.com By blocking COX-2, these compounds prevent the synthesis of prostaglandins, which are key mediators of pain and inflammation. innovareacademics.inresearchgate.net The binding of these compounds to the enzyme's active site is a critical interaction, as suggested by molecular docking studies. innovareacademics.inbohrium.com

For their antibacterial effects, the primary proposed mechanism is the inhibition of bacterial DNA gyrase and topoisomerase IV. nih.govnih.gov These enzymes are vital for bacterial survival as they control DNA topology during replication. nih.govacs.org Thiourea derivatives can bind to the active sites of these enzymes, disrupting their function and leading to bacterial cell death. nih.govrsc.org The interaction often involves hydrogen bonding and other non-covalent forces between the thiourea molecule and amino acid residues in the enzyme's binding pocket. rsc.org

In the context of anticancer activity, thiourea derivatives have been shown to operate through multiple mechanisms. These include the inhibition of crucial signaling enzymes like vascular endothelial growth factor receptor 2 (VEGF-R2) and epidermal growth factor receptor (EGFR) kinases, which are involved in tumor angiogenesis and cell proliferation. bohrium.comnih.gov Some compounds also exhibit anticancer effects through the inhibition of COX-2, which is often overexpressed in tumors. benthamscience.commdpi.com

The structural features of the thiourea moiety—specifically the thione (C=S) and amine (N-H) groups—are fundamental to these mechanisms. nih.govacs.org The sulfur and nitrogen atoms can act as hydrogen bond donors and acceptors, facilitating stable interactions with enzyme active sites. nih.gov In the case of metalloenzymes, such as metallo-β-lactamases or carbonic anhydrases, the thiourea scaffold or its associated functional groups can coordinate with the essential metal ion (e.g., zinc) in the active site, leading to potent inhibition. researchgate.netacs.org The ability to modify the substituents on the nitrogen atoms allows for the fine-tuning of the molecule's physicochemical properties, enabling the design of compounds with high affinity and selectivity for their specific molecular targets. researchgate.net

Structure Activity Relationship Sar and Structural Optimization of Thiourea Derivatives

Rational Design Principles for Modulating Biological Potency

The development of potent thiourea (B124793) derivatives is often guided by rational design principles, which leverage an understanding of the target's three-dimensional structure. nih.gov This structure-based approach allows for the strategic modification of the thiourea scaffold to optimize interactions with the binding site of a biological target, such as an enzyme or receptor. nih.gov

Key principles include:

Target-Specific Modifications : Derivatives are designed to fit into specific binding pockets of target proteins. For instance, a series of phenethylthiazolylthiourea (PETT) derivatives were designed to target the non-nucleoside inhibitor (NNI) binding site of HIV reverse transcriptase. nih.gov This involved creating a composite NNI binding pocket from multiple crystal structures to guide the design of new, more potent inhibitors. nih.govoup.com

Bioisosteric Replacement : Functional groups are replaced with other groups (bioisosteres) that have similar physical or chemical properties to improve affinity and selectivity. nih.gov In the design of K-Ras protein inhibitors, various groups on the thiourea scaffold were replaced to enhance binding to a hydrophobic cavity on the protein surface. nih.gov

Computational Modeling and Docking : Molecular docking studies are frequently used to predict how a designed molecule will bind to its target. nih.govbiointerfaceresearch.com These simulations help identify key interactions, such as hydrogen bonds and hydrophobic contacts, and can predict the binding affinity, guiding the selection of candidates for synthesis. nih.govrsc.org For example, docking was used to design thiourea derivatives that could effectively inhibit the proliferation of non-small cell lung cancer cells by binding to the K-Ras protein and forming a crucial hydrogen bond with the amino acid Glu37. nih.gov

Impact of Aromatic and Aliphatic Substituents on Activity

The nature of the substituents attached to the thiourea core—whether they are aromatic (ring-based) or aliphatic (chain-based)—has a profound effect on the compound's biological activity. These modifications primarily influence properties like lipophilicity, which affects the ability of the compound to cross cell membranes and interact with targets. nih.govrsc.orgmdpi.com

Aromatic Substituents : The presence of aromatic rings, such as the chlorobenzyl group in 1-(2-Chlorobenzyl)thiourea, is a common feature in biologically active thioureas. mdpi.com The nature and position of groups on these rings can drastically alter activity. Aromatic conjugation can lead to an increase in the anticancer activity of certain thiourea-metal complexes. nih.govrsc.orgrsc.org

Aliphatic Substituents : The introduction or extension of aliphatic chains can also modulate activity. Studies on Ru(II)-p-cymene complexes with acylthiourea ligands found that increasing the length of an alkyl chain led to increased lipophilicity and a significant increase in anticancer activity against lung carcinoma cells. nih.govrsc.orgrsc.org In the synthesis of antileishmanial thioureas, it was noted that reactions with aliphatic amines proceeded readily at room temperature, whereas aromatic amines required heating due to their lower reactivity. mdpi.com

The following table summarizes research findings on how different substituents affect the biological activity of thiourea derivatives.

| Substituent Type | General Effect on Activity | Specific Example | Biological Target/Activity | Citation |

| Aliphatic Chain | Increased chain length enhances lipophilicity and anticancer activity. | Ru(II)-p-cymene complexes with longer alkyl chains. | Increased cytotoxicity in A549 lung carcinoma cells. | nih.govrsc.orgrsc.org |

| Aromatic Ring | Aromatic conjugation can increase anticancer activity. | Ru(II)-p-cymene complexes with aromatic thioamide substituents. | Increased cytotoxicity in A549 lung carcinoma cells. | nih.govrsc.orgrsc.org |

| Piperazine (B1678402) Ring | Incorporation enhanced potency and selectivity. | Piperazine-containing thiourea derivatives. | Enhanced antileishmanial activity against L. amazonensis. | mdpi.com |

Role of Halogenation and Other Substituent Effects (e.g., Steric, Electronic)

Halogenation is a critical tool in the medicinal chemist's arsenal (B13267) for optimizing lead compounds. The introduction of halogen atoms like chlorine, fluorine, or bromine onto the aromatic rings of thiourea derivatives can significantly influence their biological potency through a combination of steric and electronic effects. innovareacademics.in

Electronic Effects : Halogens are electron-withdrawing groups. This property can strengthen the interaction between the thiourea derivative and its biological target. innovareacademics.in For example, halogenated phenyl-containing thioureas are noted for their roles as anticancer agents, with mechanisms including the inhibition of key signaling proteins like VEGFR2 and EGFR kinase. nih.gov

Steric and Obstructive Effects : The size of the halogen atom (steric bulk) can influence how the molecule fits into a binding site. Furthermore, the presence of a halogen can physically obstruct metabolic reactions, preventing the breakdown of the compound and thereby prolonging its duration of action. innovareacademics.in

Positional Impact : The position of the halogen on the aromatic ring (ortho, meta, or para) is crucial. In the development of HIV inhibitors, derivatives with an ortho-chloro substituent on the phenyl ring were found to be among the most potent dual-function agents, exhibiting strong anti-HIV activity. nih.govoup.com Similarly, a study on bis(acylthiourea) derivatives found that compounds with a chlorine or bromine atom at the ortho position showed excellent antibacterial activity. tandfonline.com The compound 1-allyl-3-(2-chlorobenzyl) thiourea, a structurally related analgesic, highlights the significant effect that an ortho-chloro substituent can have on biological activity. innovareacademics.inresearchgate.net

The following table details the impact of specific halogen substitutions on the activity of thiourea derivatives.

| Halogen Substituent | Position | Observed Effect | Compound Series | Citation |

| Chlorine (Cl) | ortho | Potent anti-HIV activity. | Phenyl- and cyclohexenyl-substituted thioureas. | oup.com |

| Chlorine (Cl) | ortho | Excellent antibacterial activity. | N¹,N⁴-bis[(2-chlorophenyl)carbamothioyl]terephthalamide. | tandfonline.com |

| Fluorine (F) | ortho | Potent anti-HIV activity. | Phenethylthiazolylthiourea (PETT) derivatives. | nih.gov |

| Trifluoromethyl (CF₃) | para | Potent cytotoxicity against colon cancer cell lines. | 4-(trifluoromethyl)phenylthiourea. | nih.gov |

| Bromine (Br) | ortho | Excellent antibacterial activity. | N¹,N⁴-bis[(2-bromophenyl)carbamothioyl]terephthalamide. | tandfonline.com |

Conformational Analysis and Ligand-Binding Determinants

The three-dimensional shape (conformation) of a thiourea derivative and the specific way it binds to its target are fundamental determinants of its biological function. The thiourea backbone is not rigid and can adopt different spatial arrangements, which influences its ability to form effective interactions within a protein's binding site.

Conformational Preferences : Thiourea derivatives can exist in different conformations due to rotation around the C-N bonds. acs.org Common conformers are described as syn or anti, referring to the relative orientation of the C=S bond and N-H protons. acs.org In the solid state, many derivatives adopt a Z,Z conformation, while in solution, an interconversion between E,Z and Z,E conformations can occur. researchgate.net The specific conformation adopted can be stabilized by intramolecular hydrogen bonds, such as the N–H···O=C bond in acylthioureas, which creates a stable pseudo-six-membered ring. researchgate.net

Ligand-Binding Determinants : The biological potency of thiourea derivatives is governed by their interactions with amino acid residues in the target's binding pocket. Key interactions include:

Hydrogen Bonding : The N-H protons of the thiourea moiety are excellent hydrogen bond donors. This interaction is frequently observed in docking studies and crystal structures of thiourea derivatives bound to their targets. biointerfaceresearch.com For example, potent VEGFR2 inhibitors form hydrogen bonds with the key amino acids Asp1046 and Glu885 in the enzyme's active site. biointerfaceresearch.com

Hydrophobic Interactions : The aromatic and aliphatic substituents on the thiourea scaffold often engage in hydrophobic interactions with nonpolar residues in the binding pocket, enhancing binding affinity. biointerfaceresearch.com

Coordination with Metal Ions : In metalloenzymes like urease, the thiourea group can coordinate with metal ions (e.g., Ni²⁺) in the active site, contributing to the inhibitory effect. researchgate.net

The combination of a favorable conformation and the ability to form multiple high-affinity interactions with a biological target underpins the structure-activity relationships of these versatile compounds. biointerfaceresearch.comnih.gov

Computational Chemistry and in Silico Approaches for Thiourea Research

Molecular Docking Simulations for Target Identification and Binding Mode Analysis

Molecular docking predicts how a ligand (small molecule) binds to a macromolecular target, such as a protein or DNA. While this is a common approach for thiourea (B124793) derivatives, studies specifically on 1-(2-Chlorobenzyl)thiourea are scarce.

Research has been conducted on more complex molecules incorporating the 1-(2-chlorobenzyl) substructure. For instance, a hybrid molecule containing a 1-(2-chlorobenzyl)-1H-1,2,3-triazole group linked to a tetrahydropyrimidinone scaffold was studied for its inhibitory activity against urease. nih.gov Docking studies showed this complex hybrid fits well within the urease active site, chelating with the nickel ions. nih.gov However, these binding interactions are characteristic of the entire large molecule, not solely the 1-(2-Chlorobenzyl)thiourea component.

Studies on similar compounds like 1-acyl-thioureas have identified DNA gyrase as a potential target, but these studies did not include the specific benzyl (B1604629) derivative requested. nih.govmdpi.com

There is no specific ligand-protein interaction profile available for 1-(2-Chlorobenzyl)thiourea in the reviewed literature. For the aforementioned urease inhibitor hybrid, interactions were noted with active site flap residues like His322, Cys321, and Met317, but these are specific to that particular complex derivative. nih.gov

Specific binding affinity values (such as kcal/mol or IC50 values derived from docking) for 1-(2-Chlorobenzyl)thiourea are not reported in the available literature. The urease inhibitor hybrid containing the 1-(2-chlorobenzyl) group showed an IC50 value of 25.02 μM, which was comparable to the thiourea standard. nih.gov

Ligand-Protein Interaction Profiling

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

Molecular dynamics (MD) simulations are used to study the movement of atoms and molecules over time, providing insights into the stability of ligand-protein complexes. No dedicated MD simulation studies for 1-(2-Chlorobenzyl)thiourea were found. An MD study was performed on the complex urease inhibitor containing the 1-(2-chlorobenzyl) moiety, which confirmed that the molecule created stable and important interactions within the enzyme's active site. nih.gov This analysis, however, pertains to the stability of the entire hybrid scaffold, not the specific compound of interest.

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, such as Density Functional Theory (DFT), are used to investigate the electronic structure and reactivity of molecules. While these methods have been applied to many thiourea derivatives, a complete analysis for 1-(2-Chlorobenzyl)thiourea is not present in the available literature. A detailed theoretical study was performed on the related compound 1-(2-chlorobenzoyl)thiourea , which has a carbonyl group (C=O) instead of a methylene (B1212753) bridge (CH2). conicet.gov.ar This study included vibrational analysis (FT-IR, Raman) and calculations of the molecular structure, but its electronic property data cannot be directly extrapolated to the benzyl analogue due to the significant chemical difference.

There are no specific published analyses of the Frontier Molecular Orbitals (HOMO-LUMO) or Molecular Electrostatic Potential (MEP) maps for 1-(2-Chlorobenzyl)thiourea. Such analyses are common for thiourea derivatives and provide valuable information on charge distribution and reactivity sites. researchgate.netresearchgate.net For example, in other thioureas, the HOMO is often located on the thiourea group and phenyl rings, while the LUMO may be distributed across the molecule, indicating regions of electron donation and acceptance, respectively. tandfonline.comresearchgate.net

Global chemical reactivity descriptors—such as chemical hardness, softness, chemical potential, and the electrophilicity index—are derived from HOMO-LUMO energies to predict a molecule's stability and reactivity. researchgate.netjournalcsij.com A specific set of these descriptors for 1-(2-Chlorobenzyl)thiourea has not been published. For other molecules, these parameters are used to quantify reactivity; for example, a small HOMO-LUMO energy gap suggests high chemical reactivity and low kinetic stability. journalcsij.com

Analysis of Frontier Molecular Orbitals and Electrostatic Potentials

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling represents a important computational technique in medicinal chemistry for predicting the biological activities of chemical compounds. ajrconline.org This approach establishes a mathematical correlation between the chemical structure of a series of compounds and their observed biological activity. ajrconline.orgfarmaciajournal.com For thiourea derivatives, including "1-(2-Chlorobenzyl)thiourea," QSAR is instrumental in understanding how structural modifications influence their therapeutic potential. The underlying principle is that variations in the biological activities of compounds are dependent on differences in their structural properties. ajrconline.org

The development of new therapeutic agents is often a complex and resource-intensive process. QSAR models offer a predictive framework that can significantly reduce the time and cost associated with drug discovery by prioritizing the synthesis and testing of compounds with the highest probability of success. sciencepublishinggroup.com These in silico methods help to minimize extensive biological testing and facilitate the design of novel, more effective therapeutic molecules. sciencepublishinggroup.com

Research on thiourea derivatives has demonstrated their wide range of biomedical applications, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. analis.com.my QSAR studies have been successfully applied to various classes of thiourea derivatives to elucidate the key structural features that govern their activity. analis.com.mynih.gov For instance, in the context of anticancer research, QSAR models have been developed for thiourea derivatives to predict their effectiveness against various cancer cell lines. sciencepublishinggroup.comnih.gov

A typical QSAR study involves several key steps:

Data Set Selection: A series of structurally related thiourea compounds with experimentally determined biological activities (e.g., IC50 values) is compiled. This set is then divided into a training set, used to build the model, and a test set, used to validate its predictive power.

Descriptor Calculation: A wide array of molecular descriptors is calculated for each compound in the series. These descriptors quantify various aspects of the molecular structure, such as physicochemical, electronic, topological, and steric properties.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Artificial Neural Networks (ANN), are employed to generate a mathematical equation that correlates the descriptors with the biological activity. analis.com.my

Model Validation: The robustness and predictive capability of the developed QSAR model are rigorously assessed through internal and external validation techniques. analis.com.my

For a hypothetical QSAR study of "1-(2-Chlorobenzyl)thiourea" and its analogs, researchers would synthesize a series of related compounds by modifying the substituents on the phenyl and benzyl rings. The biological activity of these compounds would be determined, and a QSAR model would then be constructed. The insights gained from such a model would guide the rational design of new derivatives with potentially enhanced biological activity.

QSAR studies on thiourea derivatives have identified several key descriptors that are frequently correlated with their biological activity. These findings provide valuable insights into the structural requirements for therapeutic efficacy.

One study on a series of carbonyl thiourea derivatives with anti-amoebic activity developed a robust QSAR model using the Genetic Algorithm-Partial Least Squares (GA-PLS) technique. analis.com.my The model demonstrated good statistical output, indicating its reliability for predicting the anti-amoebic properties of new thiourea compounds. analis.com.my The descriptors identified as significant in this model were related to atom-centered fragments, which provide information about hydrophobic and dispersive interactions crucial for biological processes like transport across cell membranes. analis.com.my

Another QSAR investigation focused on the anticancer activity of sulfur-containing thiourea and sulfonamide derivatives. nih.gov This study utilized a Multiple Linear Regression (MLR) algorithm to build six QSAR models. nih.gov The findings highlighted that chemical properties such as mass, polarizability, electronegativity, van der Waals volume, and the octanol-water partition coefficient are essential predictors of the anticancer activities of these compounds. nih.govbiointerfaceresearch.com The presence of specific chemical bonds, such as C-N, F-F, and N-N, was also found to be a key factor. nih.govbiointerfaceresearch.com

In a QSAR study of thiourea derivatives incorporating a 2-aminothiazole (B372263) scaffold, regression analysis revealed that the electrophilicity index and chemical potential were significant contributors to the cytotoxic potential of these compounds. researchgate.net Furthermore, research on thiourea analogs as potent Mitogen-activated protein kinase-activated protein kinase 2 (MK-2) inhibitors employed 3D-QSAR methods (CoMFA and CoMSIA). nih.gov The resulting models provided a 3D contour map that offered clues for rational drug design, suggesting that bulky, electron-rich groups at a specific position on the pyrazine (B50134) ring would enhance potency. nih.gov

These studies collectively underscore the power of QSAR in identifying the critical structural attributes of thiourea derivatives that determine their biological function.

The following tables summarize the types of descriptors and the statistical validation parameters from various QSAR studies on thiourea derivatives, illustrating the methodologies and the robustness of the developed models.

Table 1: Examples of Descriptor Types Used in Thiourea QSAR Studies

| Descriptor Category | Specific Examples | Related Biological Activity | Reference |

|---|---|---|---|

| Physicochemical | Lipophilicity (LogP), Molar Refractivity (MR) | Anticancer, Anti-PIN1 | sciencepublishinggroup.com |

| Electronic | Electronegativity, Electrophilicity Index, LUMO Energy (ELUMO) | Anticancer, Cytotoxicity, Anti-PIN1 | nih.govresearchgate.net |

| Topological | Atom-Centered Fragments (MATS1m, GATS5m), Wiener Index | Anti-Acanthamoeba | analis.com.my |

| Steric/Geometrical | Van der Waals Volume, Bond Lengths (d(C=N2)) | Anticancer | sciencepublishinggroup.comnih.gov |

| 3D-QSAR Fields | Steric Fields, Electrostatic Fields | MK-2 Inhibition | nih.gov |

Table 2: Statistical Validation Parameters from Selected Thiourea QSAR Models

| QSAR Model Type | Biological Activity | R² (Correlation Coefficient) | Q² or R²cv (Cross-validation) | r²test (External Validation) | Reference |

|---|---|---|---|---|---|

| GA-PLS | Anti-Acanthamoeba | 0.827 | 0.682 | 0.790 | analis.com.my |

| MLR | Anticancer (HepG2) | 0.906 | Not Reported | Not Reported | sciencepublishinggroup.com |

| MLR | Anticancer (MOLT-3) | 0.8301 | 0.7628 | Not Reported | nih.gov |

| MLR | Anti-PIN1 | 0.76 | 0.63 | 0.78 | |

| CoMFA | MK-2 Inhibition | 0.974 | 0.536 | 0.910 | nih.gov |

These tables highlight the diversity of descriptors and statistical models employed in thiourea research, reflecting the adaptability of QSAR methodologies to different biological targets and chemical series. The strong statistical validation parameters reported in these studies underscore the predictive power and reliability of the developed QSAR models.

Coordination Chemistry and Metal Complexation of Thiourea Compounds

Synthesis and Structural Characterization of Thiourea-Metal Complexes

Thiourea (B124793) derivatives, including 1-(2-Chlorobenzyl)thiourea, are exceptional ligands due to the presence of multiple donor atoms, primarily sulfur and nitrogen. researchgate.netmdpi.comgrafiati.com This allows them to coordinate with metal ions in various modes, such as monodentate, bidentate, or even as bridging ligands, leading to the formation of a diverse range of metal complexes with unique structural features. researchgate.netmdpi.com

The synthesis of metal complexes with 1-(2-Chlorobenzyl)thiourea typically involves the reaction of the thiourea derivative with a suitable metal salt in an appropriate solvent. conicet.gov.arresearchgate.net The resulting complexes can be characterized using a variety of spectroscopic and analytical techniques, including:

Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the C=S and N-H bonds in the IR spectrum upon complexation provide evidence of the coordination of the thiourea ligand to the metal center. mdpi.comksu.edu.tr A shift to lower frequency for the C=S stretching vibration and changes in the N-H stretching bands are indicative of the involvement of the sulfur and nitrogen atoms in bonding. mdpi.comksu.edu.tr

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are valuable tools for elucidating the structure of these complexes in solution. mdpi.comacs.org Shifts in the resonance signals of the protons and carbons near the coordination sites can confirm the binding of the ligand to the metal. mdpi.com

X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise coordination geometry around the metal ion, bond lengths, and bond angles within the complex. researchgate.netconicet.gov.arunlp.edu.ar For instance, studies on related N,N-dialkyl-N'-(2-chlorobenzoyl)thiourea complexes have shown that the ligands can coordinate as bidentates, forming neutral complexes of the type [ML2]. researchgate.net

Elemental Analysis: This technique is used to determine the empirical formula of the synthesized complexes, confirming the stoichiometry of the metal and ligand. researchgate.netksu.edu.tr

The coordination of 1-(2-Chlorobenzyl)thiourea to a metal ion is often facilitated by the soft sulfur atom and the harder nitrogen atoms, allowing for chelation and the formation of stable ring structures. researchgate.netbasjsci.edu.iq The specific coordination mode can be influenced by factors such as the nature of the metal ion, the reaction conditions, and the presence of other ligands. mdpi.comuzh.ch For example, in some instances, the ligand may act as a neutral bidentate ligand, while in others, it may deprotonate to act as a monoanionic bidentate ligand. conicet.gov.arunlp.edu.ar

| Technique | Key Observations | Interpretation |

|---|---|---|

| IR Spectroscopy | Shift of ν(C=S) to lower frequency; Changes in ν(N-H) bands | Coordination through sulfur and nitrogen atoms |

| 1H NMR | Downfield shift of N-H protons | Involvement of nitrogen in coordination |

| 13C NMR | Shift in the resonance of the C=S carbon | Confirmation of sulfur atom coordination |

Modulatory Effects of Metal Coordination on Biological Activity

Alterations in Bioactivity Spectrum

Research has consistently shown that metal complexes of thiourea derivatives can exhibit enhanced or even entirely new biological activities compared to the free ligands. grafiati.comksu.edu.tr For instance, while a thiourea ligand might show moderate antimicrobial activity, its corresponding metal complexes could display potent antibacterial and antifungal properties. researchgate.netksu.edu.tr This enhancement is often explained by theories such as Overtone's concept of cell permeability and Tweedy's chelation theory. ksu.edu.tr Chelation can increase the lipophilic nature of the central metal atom, facilitating its penetration through the lipid layers of microbial membranes. ksu.edu.tr

The biological activity of these complexes is also dependent on the nature of the metal ion itself. grafiati.com Different metals can impart distinct biological properties to the complex. For example, copper(II) and cobalt(II) complexes have been shown to interact with bacterial membranes and induce the production of reactive oxygen species (ROS), leading to cell death. ksu.edu.tr The choice of the metal center can, therefore, be a crucial factor in designing complexes with a specific bioactivity spectrum.

Influence on Target Recognition and Mechanism of Action

The coordination of a metal ion can fundamentally alter how a thiourea derivative interacts with its biological target. grafiati.comacs.org The geometry and electronic properties of the metal complex play a critical role in its ability to bind to specific receptors or enzymes. acs.org

For example, the planarity and steric hindrance of the complex can influence its ability to intercalate with DNA or fit into the active site of an enzyme. Molecular docking studies on related thiourea-metal complexes have provided insights into their binding interactions with protein kinases, suggesting that the complexes can act as inhibitors. ksu.edu.tr The metal ion can act as a scaffold, holding the ligand in a specific conformation that is optimal for binding to the target.

Furthermore, the metal center itself can participate in redox reactions or act as a Lewis acid, which can be crucial for the mechanism of action. ksu.edu.tr The ability of the metal ion to cycle between different oxidation states can be a key feature in the catalytic activity or the generation of cytotoxic reactive oxygen species.

| Metal Complex | Observed Biological Activity | Potential Mechanism |

|---|---|---|

| Copper(II) Thiourea Complexes | Enhanced antibacterial and antifungal activity. ksu.edu.tr | Increased lipophilicity, interaction with cell membranes, and induction of ROS. ksu.edu.tr |

| Palladium(II) and Platinum(II) Thiourea Complexes | Anticancer properties. tjnpr.org | Interaction with DNA and inhibition of cancer cell proliferation. tjnpr.org |

| Cobalt(II) Thiourea Complexes | Significant antimicrobial effects. ksu.edu.tr | Similar to copper complexes, involving membrane interaction and ROS production. ksu.edu.tr |

Advanced Research Directions and Future Perspectives for 1 2 Chlorobenzyl Thiourea

Crafting Novel Scaffolds for Enhanced Bioactivity

The development of new molecular frameworks based on 1-(2-Chlorobenzyl)thiourea is a primary area of future research, aimed at boosting its biological effectiveness. The core idea is to systematically modify the compound's structure to improve its interaction with biological targets.

Thiourea (B124793) derivatives, in general, are recognized for their wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. researchgate.netmdpi.com The introduction of a 2-aminothiazole (B372263) scaffold to thiourea derivatives, for instance, has been shown to be a promising strategy for creating new compounds with therapeutic potential. researchgate.netjst.go.jp This approach is based on the fact that the 2-aminothiazole motif is present in numerous existing drugs. researchgate.netjst.go.jp

For 1-(2-Chlorobenzyl)thiourea, future research could explore the incorporation of various heterocyclic rings, such as thiazole (B1198619), triazole, or oxadiazole, to the main structure. nih.govmdpi.com These modifications can significantly alter the compound's electronic and steric properties, potentially leading to enhanced bioactivity. For example, the synthesis of 1-allyl-3-(2-chlorobenzoyl) thiourea, a closely related compound, has demonstrated analgesic activity, suggesting that further investigations into similar derivatives could yield promising drug candidates. innovareacademics.inresearchgate.net

The following table outlines potential modifications to the 1-(2-Chlorobenzyl)thiourea scaffold and their expected impact on bioactivity.

| Scaffold Modification | Rationale | Potential Enhancement of Bioactivity |

| Introduction of a thiazole ring | The thiazole ring is a known pharmacophore with diverse biological activities. jst.go.jpnih.gov | Increased antimicrobial and anticancer activity. |

| Incorporation of a triazole moiety | Triazoles are associated with a broad spectrum of pharmacological effects, including antifungal and antiviral properties. mdpi.com | Enhanced antifungal and antiviral efficacy. |

| Addition of a piperazine (B1678402) ring | The piperazine ring can improve the potency and selectivity of compounds against certain parasites. mdpi.com | Increased antiprotozoal activity. |

| Substitution with different halogen atoms | Halogen atoms can influence the compound's lipophilicity and its ability to form halogen bonds, affecting its interaction with biological targets. innovareacademics.in | Modulation of pharmacokinetic properties and target binding affinity. |

Integrating Multi-Omics and Systems Biology for Comprehensive Evaluation

To gain a deeper understanding of the biological effects of 1-(2-Chlorobenzyl)thiourea and its derivatives, future research will likely involve the integration of multi-omics and systems biology approaches. mdpi.comjove.commdpi.com These methodologies allow for a holistic view of the molecular changes within a biological system upon exposure to a compound.

Multi-omics analysis combines data from genomics, transcriptomics, proteomics, and metabolomics to create a comprehensive picture of cellular responses. frontiersin.orgchemrxiv.org For instance, by analyzing changes in gene expression (transcriptomics) and protein levels (proteomics) in cells treated with 1-(2-Chlorobenzyl)thiourea, researchers can identify the specific cellular pathways and molecular targets affected by the compound. mdpi.comfrontiersin.org

Systems biology then uses this multi-omics data to construct computational models of the biological networks that are perturbed by the compound. chemrxiv.org This approach can help to predict the compound's mechanism of action, potential off-target effects, and biomarkers for its activity. While specific multi-omics studies on 1-(2-Chlorobenzyl)thiourea are yet to be published, the general framework for such analyses is well-established and could be readily applied. researchgate.netmdpi.comjove.commdpi.comfrontiersin.org

Exploring Multi-Target Ligand Design for Complex Diseases

The traditional "one drug, one target" approach is often insufficient for treating complex diseases like cancer or neurodegenerative disorders, which involve multiple pathological pathways. This has led to the emergence of multi-target ligand design, a strategy that aims to create single molecules capable of interacting with several biological targets simultaneously. tandfonline.comnih.gov

Thiourea derivatives, with their versatile chemical structures, are considered promising candidates for the development of multi-target ligands. nih.govmdpi.com Future research on 1-(2-Chlorobenzyl)thiourea could focus on designing derivatives that can, for example, inhibit multiple enzymes involved in a particular disease or interact with different receptors to achieve a synergistic therapeutic effect. This approach could lead to more effective treatments with a reduced risk of drug resistance.

Embracing Sustainable and Green Synthetic Methodologies

The chemical industry is increasingly moving towards more environmentally friendly and sustainable practices. For the production of 1-(2-Chlorobenzyl)thiourea and its derivatives, future research will likely focus on the development of "green" synthetic methods. chemrxiv.orgmolaid.comresearchgate.netnih.gov

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances. nih.gov This can be achieved through various strategies, such as using less toxic solvents, developing more efficient catalysts, and designing reactions that are more atom-economical. For instance, the synthesis of N-benzylthioureas has been demonstrated using a simple and green procedure in an aqueous medium. molaid.com Similar approaches could be adapted for the synthesis of 1-(2-Chlorobenzyl)thiourea, potentially involving the use of environmentally benign solvents like ethanol (B145695) and non-toxic reagents. nih.gov

Leveraging Artificial Intelligence and Machine Learning in Rational Drug Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery by accelerating the process of identifying and optimizing new drug candidates. rsc.orgnih.gov These computational tools can be used to analyze vast datasets of chemical structures and biological activities to predict the properties of new compounds, even before they are synthesized. researchgate.netmdpi.com

In the context of 1-(2-Chlorobenzyl)thiourea, AI and ML algorithms could be employed to:

Predict bioactivity: Machine learning models can be trained to predict the potential biological activities of novel 1-(2-Chlorobenzyl)thiourea derivatives based on their chemical structures. researchgate.net

Optimize lead compounds: AI can be used to suggest modifications to the 1-(2-Chlorobenzyl)thiourea scaffold that are likely to improve its efficacy and reduce potential side effects.

Identify potential drug targets: By analyzing large biological datasets, AI can help to identify the most promising biological targets for 1-(2-Chlorobenzyl)thiourea and its analogues. archivog.com

The integration of AI and ML into the research and development pipeline for 1-(2-Chlorobenzyl)thiourea holds the potential to significantly streamline the drug discovery process, making it faster, cheaper, and more efficient. rsc.org

Q & A

Basic Questions

Q. What experimental methods are recommended for characterizing the structural conformation of 1-(2-Chlorobenzyl)thiourea?

- Answer : Use X-ray crystallography to resolve the crystal structure, complemented by spectroscopic techniques (FTIR, NMR) to confirm hydrogen bonding and conformational details. For example, intra- and intermolecular N–H···S and N–H···O=C interactions in acyl thioureas can be identified via FTIR (amide I and thiourea ν(C=S) bands at ~1300–1250 cm⁻¹) and validated by DFT calculations . Single-crystal diffraction data (e.g., CCDC entries) provide bond lengths and angles critical for understanding steric effects .

Q. How can researchers optimize the synthesis of 1-(2-Chlorobenzyl)thiourea to minimize byproducts?

- Answer : Employ orthogonal experimental design (e.g., L9(3⁴) matrix) to test variables like reaction temperature, solvent polarity, and stoichiometry. For thiourea derivatives, reaction conditions such as 20–35°C, 10% HCl, and thiourea excess (1.2–1.5 equivalents) are optimal for yield and purity . Solvent-free synthesis under microwave irradiation has also been effective for analogous compounds, reducing reaction times to <2 hours .

Q. What safety protocols are essential when handling 1-(2-Chlorobenzyl)thiourea in the laboratory?

- Answer : Use PPE (gloves, goggles) due to potential skin/eye irritation. Avoid inhalation of dust; work in a fume hood. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. Acute toxicity data for similar chlorophenyl thioureas indicate LD₅₀ > 500 mg/kg (oral, rats), but chronic exposure risks require further study .

Advanced Research Questions

Q. How do intra- and intermolecular hydrogen bonds influence the reactivity of 1-(2-Chlorobenzyl)thiourea in coordination chemistry?

- Answer : Intramolecular N–H···O=C bonds stabilize planar conformations, reducing thiourea's flexibility and altering metal-binding sites. For example, in Cu(II) complexes, the thiourea S atom coordinates preferentially, but steric hindrance from the 2-chlorobenzyl group can shift coordination to the carbonyl oxygen. Theoretical studies (e.g., AIM analysis) quantify bond critical points (ρ ~0.02 a.u.) to predict coordination modes .

Q. What computational strategies are effective for predicting the bioactivity of 1-(2-Chlorobenzyl)thiourea derivatives?

- Answer : Use AutoDock Vina with a hybrid scoring function (Affinity ΔG + MM/GBSA refinement) to dock derivatives into target proteins (e.g., EGFR or COX-2). Validate with molecular dynamics (MD) simulations (100 ns trajectories) to assess binding stability. For instance, thiourea derivatives with electron-withdrawing groups (e.g., –Cl) show higher affinity for kinase active sites (ΔG < −8 kcal/mol) .

Q. How can researchers resolve contradictions in reported biological activities of 1-(2-Chlorobenzyl)thiourea analogs?

- Answer : Perform structure-activity relationship (SAR) studies with standardized assays. For example, discrepancies in antimicrobial activity (e.g., MIC ranging from 8–64 µg/mL) may arise from variations in bacterial strains or assay conditions. Control for substituent effects: 2-chloro analogs often exhibit enhanced lipophilicity (logP ~2.5), improving membrane penetration .

Q. What crystallographic data support the role of non-covalent interactions in stabilizing 1-(2-Chlorobenzyl)thiourea derivatives?

- Answer : Crystal packing analysis (e.g., Hirshfeld surfaces) reveals dominant intermolecular interactions:

- C–H···π (8–12% contribution) from chlorophenyl groups.

- π–π stacking (inter-planar distances ~3.5 Å) between aromatic rings.

- Halogen bonds (C–Cl···S, 3.3–3.5 Å) enhancing lattice stability .

Q. How can in vitro assays be designed to evaluate the anticancer potential of 1-(2-Chlorobenzyl)thiourea?

- Answer : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination. Include positive controls (e.g., cisplatin) and validate mechanisms via flow cytometry (apoptosis markers) and ROS detection. Thioureas with electron-deficient aryl groups show pro-apoptotic effects via mitochondrial pathway activation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.